4-tert-butyl-N-(2-chlorobenzyl)benzenesulfonamide
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Overview
Description
4-TERT-BUTYL-N-[(2-CHLOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-[(2-CHLOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-chlorobenzylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-TERT-BUTYL-N-[(2-CHLOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted sulfonamides, while oxidation and reduction can yield different oxidized or reduced derivatives.
Scientific Research Applications
4-TERT-BUTYL-N-[(2-CHLOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel antibiotics and other therapeutic agents.
Biological Studies: The compound can be used to study the biological activity of sulfonamides and their interactions with biological targets.
Industrial Applications: It can be employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-[(2-CHLOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. Sulfonamides typically inhibit the activity of enzymes involved in the synthesis of folic acid, which is essential for bacterial growth. This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
4-TERT-BUTYL-N-[(2-CHLOROPHENYL)METHYL]BENZAMIDE: Similar structure but lacks the sulfonamide group.
4-TERT-BUTYL-N-[(2-CHLOROPHENYL)METHYL]BENZENE-1-SULFONYL CHLORIDE: Similar structure but contains a sulfonyl chloride group instead of a sulfonamide group.
Uniqueness
4-TERT-BUTYL-N-[(2-CHLOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE is unique due to the presence of both the sulfonamide and chlorophenyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H20ClNO2S |
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Molecular Weight |
337.9 g/mol |
IUPAC Name |
4-tert-butyl-N-[(2-chlorophenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C17H20ClNO2S/c1-17(2,3)14-8-10-15(11-9-14)22(20,21)19-12-13-6-4-5-7-16(13)18/h4-11,19H,12H2,1-3H3 |
InChI Key |
YAWHEQZZIKLBMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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